molecular formula C6H7N3O2 B6234230 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid CAS No. 1780654-45-6

4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid

Cat. No.: B6234230
CAS No.: 1780654-45-6
M. Wt: 153.1
InChI Key:
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Description

4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-efficiency, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid involves the reaction of 1H-pyrrole-2-carboxylic acid with hydrazine hydrate to form 1H-pyrrole-2-carbohydrazide, which is then reacted with ethyl chloroformate to form ethyl 1H-pyrrole-2-carboxylate. This intermediate is then reacted with sodium azide to form 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid.", "Starting Materials": [ "1H-pyrrole-2-carboxylic acid", "hydrazine hydrate", "ethyl chloroformate", "sodium azide" ], "Reaction": [ "1H-pyrrole-2-carboxylic acid is reacted with hydrazine hydrate in the presence of a catalyst to form 1H-pyrrole-2-carbohydrazide.", "1H-pyrrole-2-carbohydrazide is then reacted with ethyl chloroformate in the presence of a base to form ethyl 1H-pyrrole-2-carboxylate.", "Ethyl 1H-pyrrole-2-carboxylate is then reacted with sodium azide in the presence of a catalyst to form 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid." ] }

CAS No.

1780654-45-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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